5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide
Description
This compound (hereafter referred to as Compound A) is a furan-2-carboxamide derivative featuring a 2-chloro-5-(trifluoromethyl)phenyl substituent at the furan 5-position and an N-(2-methoxyphenyl) group. Its molecular formula is C₁₉H₁₄ClF₃NO₃, with a molecular weight of 405.77 g/mol.
Properties
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3NO3/c1-26-16-5-3-2-4-14(16)24-18(25)17-9-8-15(27-17)12-10-11(19(21,22)23)6-7-13(12)20/h2-10H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULMRPYXZGFIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=C(C=CC(=C3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the furan ring through a cyclization reaction, followed by the introduction of the chloro and trifluoromethyl groups via electrophilic aromatic substitution. The final step involves the coupling of the furan derivative with 2-methoxyaniline under appropriate conditions to form the carboxamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution of the chloro group can result in various substituted derivatives.
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of furan derivatives, including those similar to 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide. Research indicates that compounds with furan moieties exhibit antiproliferative effects against various cancer cell lines. For instance, benzo[b]furan derivatives showed selective antiproliferative activity, indicating that structural modifications can enhance efficacy against specific cancer types .
- Case Study : One study demonstrated that a benzo[b]furan derivative exhibited up to a tenfold increase in potency compared to standard treatments like Combretastatin-A4 across multiple human cancer cell lines . This suggests that the introduction of specific substituents, such as trifluoromethyl groups, may further optimize the biological activity of related compounds.
Antibacterial Activity
Fluorinated compounds, including those similar to 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide, have shown promising antibacterial properties. Studies indicate that fluorinated imines and hydrazones demonstrate significant in vitro activity against various strains of bacteria, including resistant strains .
- Case Study : A fluorinated compound was reported to possess a half-maximal inhibition constant (IC50) of 5.6 µM against certain bacterial enzymes, suggesting a mechanism of action through enzymatic inhibition . This highlights the potential for developing new antibacterial therapies based on the structural characteristics of trifluoromethyl-substituted compounds.
Synthesis Methodologies
The synthesis of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide can be approached through various chemical reactions involving furan derivatives and amine coupling strategies. A common method involves:
- Step 1 : Formation of the furan ring via cyclization reactions.
- Step 2 : Introduction of the chloro and trifluoromethyl groups through electrophilic aromatic substitution.
- Step 3 : Coupling with the methoxyphenyl amine to yield the final carboxamide product.
This multi-step synthesis allows for the introduction of diverse functional groups that can enhance biological activity or alter physical properties for specific applications in drug development.
Potential Therapeutic Uses
Given its structural features, 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide has potential therapeutic applications in:
- Cancer Treatment : Due to its demonstrated antiproliferative properties, further research could lead to its development as a novel anticancer agent targeting specific tumor types.
- Antibacterial Agents : The antibacterial properties suggest possible use in treating infections caused by resistant bacterial strains.
Data Table: Summary of Biological Activities
| Compound | Activity Type | Target Organism/Cell Line | IC50/Effective Concentration |
|---|---|---|---|
| Benzo[b]furan Derivative | Anticancer | Various Human Cancer Lines | Up to 0.01 µM |
| Fluorinated Compound | Antibacterial | Pseudomonas aeruginosa | 5.6 µM |
Mechanism of Action
The mechanism of action of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Phenyl Ring
(a) 5-(2-Chlorophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide (Compound B)
- Key Difference : Lacks the trifluoromethyl group at the phenyl 5-position.
- Compound B’s molecular weight is 343.77 g/mol, significantly lower than Compound A’s 405.77 g/mol .
(b) N-[2-Chloro-5-(trifluoromethyl)phenyl] Acetamide Derivatives (Compound C)
- Example : 2-[(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide.
- Key Difference : Replaces the furan-carboxamide core with a thiadiazole-sulfanyl-acetamide scaffold.
- Molecular weight (553.98 g/mol) is higher due to the sulfur-rich structure .
Functional Group Modifications on the Furan Ring
(a) 5-Nitro-N-[3-(trifluoromethyl)phenyl]furan-2-carboxamide (Compound D)
- Key Difference : Features a nitro group at the furan 5-position instead of a substituted phenyl group.
- Reported in trypanocidal studies with 67% yield in synthesis .
(b) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate (Compound E)
- Key Difference : Substitutes the carboxamide with a methyl ester and introduces a nitro group on the phenyl ring.
- Impact : The ester group improves solubility in organic solvents but reduces hydrogen-bonding capacity. Synthesized via Meerwein arylation (14% yield), with structural confirmation by XRD and NMR .
Table 1: Comparative Physicochemical Data
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Synthesis Yield |
|---|---|---|---|---|
| A | C₁₉H₁₄ClF₃NO₃ | 405.77 | Cl, CF₃, OMe | N/A |
| B | C₁₈H₁₄ClNO₃ | 343.77 | Cl, OMe | N/A |
| D | C₁₂H₈F₃N₂O₃ | 285.20 | NO₂, CF₃ | 67% |
| E | C₁₂H₈FNO₅ | 265.19 | NO₂, F, COOMe | 14% |
Biological Activity
5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its anticancer properties, mechanism of action, and related case studies.
- Molecular Formula : C27H26ClF3N2O3
- Molecular Weight : 518.96 g/mol
- CAS Number : 496786-17-5
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anticancer effects. Several studies have indicated that it exhibits cytotoxic properties against various cancer cell lines.
Anticancer Activity
The compound has shown promising results in vitro against several cancer types:
-
Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Human acute monocytic leukemia (U-937)
- Cytotoxicity Results :
- Mechanism of Action :
Case Studies and Research Findings
A selection of relevant studies highlights the biological activity and potential therapeutic applications of the compound:
Structural Analysis and Modifications
The structural characteristics of 5-[2-chloro-5-(trifluoromethyl)phenyl]-N-(2-methoxyphenyl)furan-2-carboxamide contribute significantly to its biological activity. Modifications such as halogen substitutions have been shown to affect potency, emphasizing the importance of chemical structure in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
